Tricyclopentylphosphine
Overview
Description
Tricyclopentylphosphine is an organophosphorus compound with the molecular formula C15H27P. It is a tertiary phosphine, characterized by the presence of three cyclopentyl groups attached to a central phosphorus atom. This compound is known for its utility as a ligand in various catalytic processes, particularly in organometallic chemistry and homogeneous catalysis .
Mechanism of Action
Target of Action
Tricyclopentylphosphine is primarily used as a ligand in various organometallic reactions . It plays a crucial role in facilitating these reactions by binding to the metal center and influencing its reactivity. The primary targets of this compound are therefore the metal centers in these reactions .
Mode of Action
This compound interacts with its targets, the metal centers, by forming coordinate covalent bonds. This interaction alters the electronic environment of the metal center, thereby influencing its reactivity . The presence of this compound can enable or enhance various types of organometallic reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Biochemical Pathways
It’s known that this compound can participate in various organometallic reactions, each of which could be considered a unique “pathway” in the context of synthetic chemistry .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the context of synthetic chemistry. It facilitates various types of organometallic reactions by interacting with the metal centers involved . The exact effects can vary depending on the specific reaction and the other compounds involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclopentylphosphine can be synthesized through several methods, including:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents, such as Grignard reagents or organolithium compounds.
From Metallated Phosphines: This approach uses metallated phosphines as intermediates, which are then reacted with appropriate electrophiles to form the desired phosphine.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds, such as alkenes or alkynes.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding phosphines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tricyclopentylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.
Substitution: this compound can participate in substitution reactions, where the phosphorus atom replaces a leaving group in a substrate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound.
Substitution: Phosphine-substituted products, depending on the electrophile used.
Scientific Research Applications
Tricyclopentylphosphine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Tricyclopentylphosphine can be compared with other similar compounds, such as:
Tricyclohexylphosphine: Both compounds are tertiary phosphines with similar structures, but this compound has smaller cycloalkyl rings, which can influence its steric and electronic properties.
Triphenylphosphine: Unlike this compound, triphenylphosphine has aromatic phenyl groups, which affect its reactivity and coordination behavior.
Tri-n-butylphosphine: This compound has linear alkyl groups instead of cyclic ones, leading to different steric and electronic effects.
Uniqueness: this compound is unique due to its combination of steric bulk and electronic properties, which make it a versatile ligand in various catalytic processes. Its smaller cycloalkyl rings provide a balance between steric hindrance and flexibility, allowing it to form stable complexes with a wide range of transition metals .
Properties
IUPAC Name |
tricyclopentylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-15H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWBYAACHDUFAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(C2CCCC2)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074353 | |
Record name | Phosphine, tricyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7650-88-6 | |
Record name | Tricyclopentylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7650-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, tricyclopentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, tricyclopentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine, tricyclopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclopentylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tricyclopentylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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